Benzyl stearate (CAS 5531-65-7) is a high-purity solid ester that resolves phase instability and outgassing issues of liquid aliphatic esters in thermal and lubricant systems.
Benzyl stearate (CAS 5531-65-7) is a high-molecular-weight (374.6 g/mol) aromatic fatty acid ester formed by the condensation of benzyl alcohol and stearic acid. Functioning as a solid at room temperature with a well-defined melting point of 44–45 °C and an estimated boiling point of 382 °C, it is highly valued in industrial procurement as a specialty solid plasticizer, a moderate-temperature organic phase change material (PCM), and a high-stability biolubricant additive [1]. Its unique chemical structure—combining a long saturated aliphatic chain with an aromatic benzyl ring—provides distinct lipophilic and π-π stacking interactions. This structural duality offers superior thermal stability, low volatility, and improved lubricity compared to standard aliphatic esters, making it a critical material for advanced thermal management and high-temperature processing applications [2].
Substituting benzyl stearate with generic aliphatic esters, such as methyl stearate or butyl stearate, severely compromises thermal and physical performance in advanced applications. While butyl stearate is a widely procured plasticizer, it is a liquid or low-melting solid at room temperature (melting at 18–23 °C) . This makes it entirely unsuitable for solid-state thermal energy storage or temperature-indicating labels that require a precise phase transition near 45 °C. Furthermore, standard fatty acid methyl esters (FAMEs) lack the aromatic benzyl ring that imparts high-temperature oxidative stability and elevated boiling points [1]. In high-vacuum environments or high-temperature lubricant formulations, substituting benzyl stearate with lower-molecular-weight or purely aliphatic analogs leads to excessive outgassing, premature vaporization, and a failure to maintain necessary viscosity and lubricity under thermal stress.
Benzyl stearate exhibits a highly stable crystalline solid-to-liquid phase transition at 44–45 °C [1], which is critical for moderate-temperature thermal management. In contrast, close aliphatic analogs like butyl stearate melt at 18–23 °C , and shorter-chain aromatic esters like benzyl laurate transition below 10 °C [2]. This specific ~45 °C transition allows benzyl stearate to function as an effective latent heat storage medium in building materials and temperature-indicating labels where lower-chain or aliphatic esters fail to maintain a solid state at room temperature.
| Evidence Dimension | Melting Point / Phase Transition Temperature |
| Target Compound Data | 44–45 °C |
| Comparator Or Baseline | Butyl stearate (18–23 °C) and Benzyl laurate (<10 °C) |
| Quantified Difference | 20–35 °C higher melting point than standard plasticizing esters |
| Conditions | Standard atmospheric pressure, DSC phase transition analysis |
Ensures the material remains solid at room temperature, making it a viable procurement choice for 45 °C-targeted thermal energy storage and solid plasticizer applications.
The incorporation of the benzyl group significantly enhances the thermal stability of the stearate backbone. Thermodynamic property evaluations using Aspen Plus and NIST TDE tools estimate the boiling point of benzyl stearate at 382 °C [1]. This is substantially higher than the average boiling point of standard fatty acid methyl esters (FAMEs), which average approximately 350 °C[1]. This 32 °C differential makes benzyl stearate an ideal surrogate for phenyl-branched FAMEs (PBFAMEs) in high-performance biolubricants, offering reduced volatility and improved oxidative stability.
| Evidence Dimension | Boiling Point / Volatility Limit |
| Target Compound Data | 382 °C |
| Comparator Or Baseline | Standard FAMEs (~350 °C) |
| Quantified Difference | 32 °C higher boiling point |
| Conditions | Thermodynamic estimation via Aspen Plus NRTL/UNIFAC models |
Prevents premature vaporization and outgassing in high-temperature industrial lubricant and vacuum applications where standard FAMEs would fail.
Benzyl stearate demonstrates exceptional processability in green chemistry workflows. When synthesized via enzymatic esterification using immobilized lipases (such as Candida antarctica Novozym 435) in a solvent-free system, benzyl stearate achieves conversion rates exceeding 90% [1]. This highly efficient direct esterification eliminates the need for toxic heavy metal catalysts or organic solvents required by traditional chemical synthesis routes for complex aromatic esters.
| Evidence Dimension | Enzymatic Conversion Yield |
| Target Compound Data | >90% conversion yield |
| Comparator Or Baseline | Traditional chemical catalysis (requires solvents and harsh acids) |
| Quantified Difference | Near-quantitative yield in a completely solvent-free system |
| Conditions | Solvent-free system, immobilized lipase catalyst |
Allows manufacturers to procure a compound that seamlessly integrates into sustainable, solvent-free production lines with minimal purification overhead.
Directly leveraging its 44–45 °C melting point, benzyl stearate is utilized as an organic phase change material in building materials, smart textiles, and passive solar heating systems to absorb and release thermal energy without the leakage issues of liquid-at-room-temperature esters [1].
Utilizing its elevated boiling point (382 °C) and aromatic-enhanced oxidative stability, it serves as a high-performance additive or surrogate for phenyl-branched FAMEs (PBFAMEs) in ultra-low sulfur diesel (ULSD) engines and high-temperature industrial machinery [2].
Taking advantage of its solid state at room temperature and low volatility, it acts as a specialty plasticizer in coatings and adhesives where liquid plasticizers (like butyl stearate) would cause excessive migration, tackiness, or outgassing over time .
Exploiting its sharp, high-purity crystalline phase transition, it is formulated into microencapsulated temperature-indicating labels that require a precise, hysteresis-free opacity change at ~45 °C for industrial or medical monitoring [3].